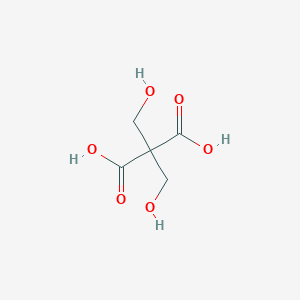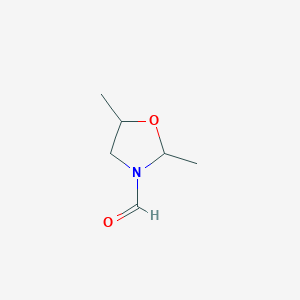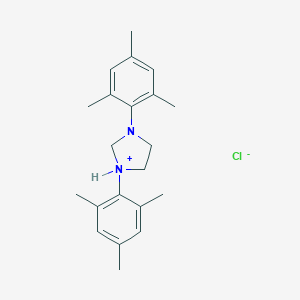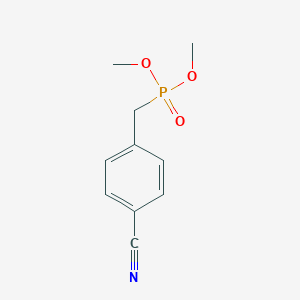
1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone, also known as ATTF, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline solid that has a molecular formula of C8H6F3NOS. ATTF is a versatile compound that has several applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and oxidative stress pathways. 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone has been shown to modulate the expression of various genes and proteins involved in these pathways, leading to a decrease in inflammation and oxidative stress.
Biochemical and Physiological Effects:
1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the levels of reactive oxygen species, and increase the activity of antioxidant enzymes. 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone has also been shown to modulate the expression of various genes and proteins involved in cell growth, proliferation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. However, 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone has several limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations. Additionally, the synthesis of 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone requires specialized equipment and expertise, which may limit its availability for certain research applications.
Orientations Futures
There are several future directions for the research on 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone. One potential direction is to further investigate its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to explore the mechanisms of action of 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone in more detail, including its interactions with specific enzymes and proteins involved in the inflammatory and oxidative stress pathways. Additionally, future research could focus on developing more efficient and cost-effective methods for the synthesis of 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone, which would increase its availability for research applications.
Méthodes De Synthèse
1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone can be synthesized through a multistep process that involves the reaction of 2-aminothiophenol with trifluoroacetic anhydride. The resulting intermediate is then further reacted with sodium borohydride to yield the final product. The synthesis of 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone requires specialized equipment and expertise, and it is typically carried out in a laboratory setting.
Applications De Recherche Scientifique
1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
Numéro CAS |
177411-86-8 |
|---|---|
Formule moléculaire |
C6H4F3NOS |
Poids moléculaire |
195.16 g/mol |
Nom IUPAC |
1-(5-aminothiophen-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)5(11)3-1-2-4(10)12-3/h1-2H,10H2 |
Clé InChI |
NUJZWUAFCUHGSF-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1)N)C(=O)C(F)(F)F |
SMILES canonique |
C1=C(SC(=C1)N)C(=O)C(F)(F)F |
Synonymes |
Ethanone, 1-(5-amino-2-thienyl)-2,2,2-trifluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B65256.png)



![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol](/img/structure/B65263.png)



![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B65273.png)